2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the fluorine atom in the molecule could potentially enhance its bioavailability, as fluorine atoms have been shown to improve the pharmacokinetic properties of many drugs .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially affect the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be achieved through a multicomponent reaction involving 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. The reaction is typically carried out in 1-butyl-3-methylimidazolium tetrafluoroborate at temperatures ranging from 80 to 85°C for 90 to 120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for larger scale synthesis. The use of ionic liquids as solvents can enhance the efficiency and sustainability of the process, reducing the need for hazardous organic solvents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: A similar compound with a different substitution pattern.
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic core and are studied for their biological activities.
Uniqueness
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
2-Fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structural features include a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C13H8FN3O2
- Molecular Weight : 271.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antifungal agent. The compound's efficacy is attributed to its ability to interact with specific biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzamides have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves targeting bacterial division proteins like FtsZ, which are crucial for bacterial cell division.
Antifungal Activity
In studies evaluating antifungal properties, similar benzamide derivatives demonstrated promising fungicidal activities against various fungal strains. For example, compounds with structural similarities exhibited inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum at concentrations as low as 50 mg/L . This suggests that the oxazole moiety may enhance the antifungal potency of the benzamide structure.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzene ring significantly influence the biological activity of these compounds. Electron-withdrawing groups tend to enhance inhibitory activities against both bacterial and fungal pathogens .
Compound | Substituent | Antibacterial Activity (EC50) | Antifungal Activity (Inhibition Rate %) |
---|---|---|---|
A14 | N/A | Superior to ciprofloxacin | N/A |
13a | H | N/A | 75.0 |
13b | 2-CH₃ | N/A | 72.2 |
13f | 3-CF₃ | N/A | 77.8 |
Case Studies
- Antibacterial Efficacy : In a study focused on developing new antibiotics targeting FtsZ, various benzamide derivatives were synthesized and tested. Compound A14 was identified as particularly potent against methicillin-resistant strains .
- Fungicidal Activity : Another study synthesized several benzamides linked with oxadiazole structures and evaluated their antifungal activity against ten different fungi. The results showed that certain compounds had superior inhibition rates compared to established fungicides like quinoxyfen .
Properties
IUPAC Name |
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWQLADWOLKVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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